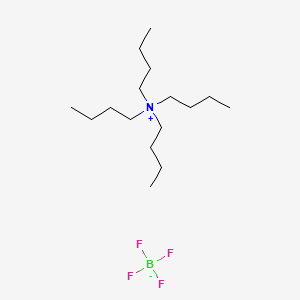

Tetrabutylammonium tetrafluoroborate

Vue d'ensemble

Description

Tetrabutylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄NBF₄. It is widely used in various fields of chemistry due to its unique properties, such as its role as a phase transfer catalyst and an electrolyte in electrochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrafluoroborate can be synthesized by reacting a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of tetrabutylammonium hydroxide . The reaction typically proceeds under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the compound is often produced in large quantities using similar methods but with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through recrystallization from solvents such as water, ethanol, or ethyl acetate .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrabutylammonium tetrafluoroborate primarily undergoes substitution reactions due to the presence of the tetrafluoroborate anion. It is also involved in electrochemical reactions as an electrolyte .

Common Reagents and Conditions: The compound is often used in reactions with arylketones, where it acts as an electrolyte. It is also used in the synthesis of macrolactones and other biologically relevant compounds .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in the synthesis of macrolactones, the compound helps facilitate the formation of the desired lactone structure .

Applications De Recherche Scientifique

Electrochemistry

Role as an Electrolyte:

Tetrabutylammonium tetrafluoroborate is commonly used as a supporting electrolyte in electrochemical cells. It enhances conductivity and stability, which are crucial for the performance of batteries and fuel cells. The compound allows for electrochemical reactions to occur at lower voltages, improving energy efficiency and selectivity in product formation .

Case Study:

A study investigated the effects of various electrolytes on the performance of electrochemical cells. It was found that TBATFB provided superior stability and conductivity compared to other salts, facilitating higher charge-discharge cycles in lithium-ion batteries .

Organic Synthesis

Phase Transfer Catalyst:

TBATFB serves as an effective phase transfer catalyst, enabling reactions between organic and inorganic compounds. This property is particularly valuable in synthesizing pharmaceuticals and fine chemicals where the transfer of reactants across phases is necessary .

Data Table: Applications in Organic Reactions

Analytical Chemistry

Ion Chromatography:

In analytical chemistry, TBATFB is utilized in ion chromatography for the separation and analysis of various ions. Its ability to form stable complexes with ions enhances the accuracy of environmental and quality control testing .

Case Study:

Research demonstrated that using TBATFB in ion chromatography improved the resolution of ion separation, leading to more reliable results in environmental monitoring of pollutants .

Polymer Science

Synthesis of Ionic Liquids:

TBATFB is employed in the synthesis of ionic liquids, which are used to create advanced materials with unique properties beneficial for coatings, adhesives, and other applications .

Data Table: Properties of Ionic Liquids Synthesized with TBATFB

| Property | Value |

|---|---|

| Conductivity | High (specific values vary) |

| Thermal Stability | Excellent |

| Viscosity | Low to moderate |

Nanotechnology

Stabilization of Nanoparticles:

The compound aids in stabilizing nanoparticles, which is essential for developing innovative materials used in electronics and catalysis. Its role in maintaining dispersion prevents agglomeration, ensuring enhanced performance in various applications .

Case Study:

A study on the use of TBATFB for stabilizing silver nanoparticles showed significant improvements in catalytic activity for chemical reactions compared to unstabilized nanoparticles .

Mécanisme D'action

Tetrabutylammonium tetrafluoroborate acts primarily as an electrolyte and a phase transfer catalyst. As an electrolyte, it facilitates the movement of ions in electrochemical cells, enhancing the efficiency of electrochemical reactions . As a phase transfer catalyst, it helps transfer reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate and yield .

Comparaison Avec Des Composés Similaires

- Tetrabutylammonium hexafluorophosphate

- Tetraethylammonium tetrafluoroborate

- Tetrabutylammonium bromide

- Tetrabutylammonium perchlorate

Comparison: Tetrabutylammonium tetrafluoroborate is unique due to its specific combination of the tetrabutylammonium cation and the tetrafluoroborate anion. This combination provides it with distinct properties, such as high solubility in organic solvents and stability under various reaction conditions . Compared to similar compounds, it is often preferred for its effectiveness as an electrolyte and phase transfer catalyst .

Activité Biologique

Tetrabutylammonium tetrafluoroborate (TBATFB) is a quaternary ammonium salt that has garnered attention for its diverse biological activities and applications in various scientific fields. This article explores the biological activity of TBATFB, detailing its mechanisms of action, biochemical properties, and relevant research findings.

TBATFB is characterized by its white crystalline powder form and is soluble in polar solvents such as methanol. Its chemical structure includes a tetrabutylammonium cation and a tetrafluoroborate anion, which contribute to its unique properties as a phase transfer catalyst and electrolyte.

Target of Action

TBATFB primarily acts as an electrolyte in electrochemical systems, facilitating ion transfer. This property is crucial for its role in various biochemical reactions, particularly those involving phase transfer catalysis.

Mode of Action

The compound enhances the efficiency of reactions by promoting the transfer of ions between different phases. It interacts with enzymes and proteins, influencing biochemical pathways such as those involved in the synthesis of macrolactones like Sansalvamide A .

Biochemical Pathways

TBATFB plays a significant role in cellular processes, including:

- Cell Signaling : Modulating ion channels and transporters.

- Gene Expression : Influencing transcriptional activity through ionic balance.

- Metabolism : Affecting metabolic pathways via enzyme interactions .

Cellular Effects

Research indicates that TBATFB can impact cellular functions by altering ionic concentrations within cells. Its ability to modulate ion channel activity suggests potential applications in pharmacology and toxicology .

Dosage Effects

Studies on animal models reveal that TBATFB's effects vary with dosage:

- Low Doses : Enhance biochemical reactions without significant toxicity.

- High Doses : Can lead to cellular damage and metabolic disruption .

Applications in Research

TBATFB has been utilized in various scientific applications:

Case Studies

- Electrochemical Studies : TBATFB has been employed as a supporting electrolyte to study the electrochemical behavior of various compounds, demonstrating its effectiveness in enhancing signal clarity during voltammetric analyses .

- Biological Synthesis : In the synthesis of biologically relevant compounds like Sansalvamide A, TBATFB serves as a crucial reagent, showcasing its role in drug discovery and development .

- Thermal Stability Analysis : A study investigating the thermal decomposition of TBATFB indicated that it decomposes primarily into tributylamine and HF under specific conditions, highlighting its stability and potential safety considerations during handling .

Propriétés

IUPAC Name |

tetrabutylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZZSJSQYOFZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059983 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-42-5 | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tetrabutylammonium tetrafluoroborate?

A1: The molecular formula of this compound is C16H36BF4N, and its molecular weight is 329.33 g/mol. While this information is not explicitly stated in the provided abstracts, it is readily available from chemical databases and is considered basic chemical knowledge.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include:

- NMR Spectroscopy: Proton (1H) and fluorine (19F) NMR have been used to study the compound's behavior in different solutions and to quantify changes in the populations of adsorbed species during charging in supercapacitor electrodes.

- FTIR Spectroscopy: This technique has been utilized to study the structural changes of electrosynthesized polypyrrole films during heating and cooling processes when this compound is used as a supporting electrolyte.

Q3: What is the role of this compound in electrochemical polymerization?

A3: this compound is frequently used as a supporting electrolyte in electrochemical polymerization. It provides ionic conductivity to the reaction medium, facilitating the flow of current and the polymerization process.

Q4: How does this compound affect the self-assembly of alkylthiosulfates on gold?

A4: Research shows that this compound inhibits the self-assembly process of alkylthiosulfates on gold surfaces when used in THF solutions. This inhibition is attributed to the unique behavior of the compound compared to other tetrabutylammonium electrolytes.

Q5: Does this compound influence the electrical conductivity of polypyrrole?

A5: Yes, the polymerization medium, including the use of this compound, significantly affects the electrical conductivity of polypyrrole. This highlights the importance of choosing the appropriate electrolyte for achieving desired material properties.

Q6: Can this compound be used in catalytic electroreduction reactions?

A6: Yes, research shows that the presence of this compound in dichloromethane solutions enables the catalytic electroreduction of oxygen (O2) to water (H2O) by vanadium-salen complexes. This finding highlights the compound's potential in facilitating important chemical transformations.

Q7: What role does this compound play in N-alkylation reactions?

A7: this compound can act as a phase transfer catalyst in N-alkylation reactions of imides with alkyl halides. This catalytic activity enables these reactions to proceed efficiently under solvent-free conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.